![molecular formula C14H15NO4 B13034420 Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13034420.png)
Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate is a spirocyclic compound that features a unique structure combining chromane and pyrrolidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate typically involves a multi-step process. One common method is the three-component one-pot synthesis, which includes the following steps:
Formation of Azomethine Ylides: Azomethine ylides are generated in situ from the condensation of isatins with sarcosine.
Cycloaddition Reaction: The azomethine ylides undergo a 1,3-dipolar cycloaddition with dipolarophiles such as trans-1,2-dibenzoylethylene under conventional heating.
This method provides high regioselectivity and stereoselectivity, enabling the assembly of complex structural entities in a single step with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. Molecular docking studies have shown that the compound can inhibit DNA gyrase and cyclin-dependent kinase 6 (CDK6), which are crucial for bacterial replication and cell cycle regulation, respectively . This inhibition leads to antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-3,2’-pyrrolidine]: This compound shares a similar spirocyclic structure but with an indoline moiety instead of chromane.
Spiro[chromane-2,1’-cyclohexan]-4-one: Another spirocyclic compound with a chromane moiety, but different ring fusion.
Uniqueness
Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate is unique due to its specific combination of chromane and pyrrolidine rings, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H15NO4 |
|---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
methyl 2'-oxospiro[3,4-dihydrochromene-2,3'-pyrrolidine]-6-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-18-12(16)10-2-3-11-9(8-10)4-5-14(19-11)6-7-15-13(14)17/h2-3,8H,4-7H2,1H3,(H,15,17) |
InChI-Schlüssel |
RJRAJIFYEBITDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)OC3(CC2)CCNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


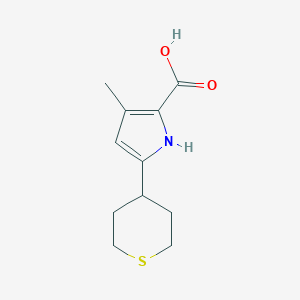
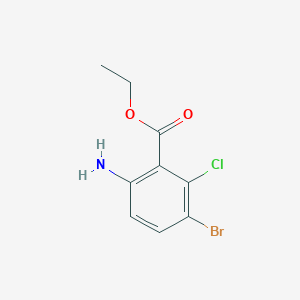


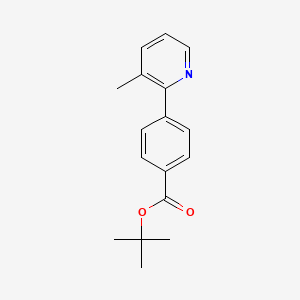
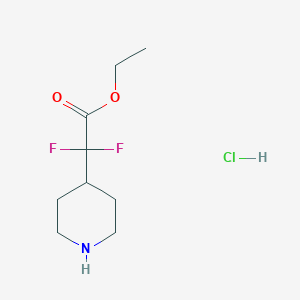
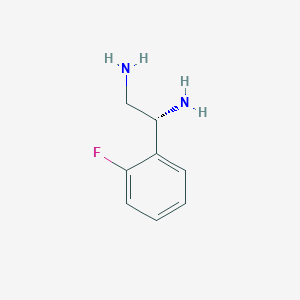
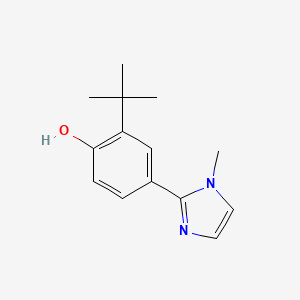
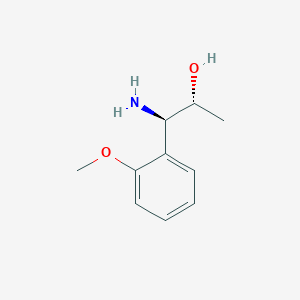

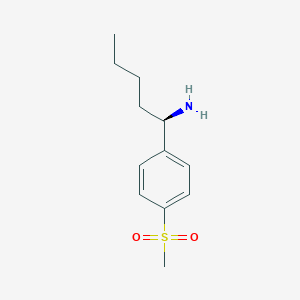
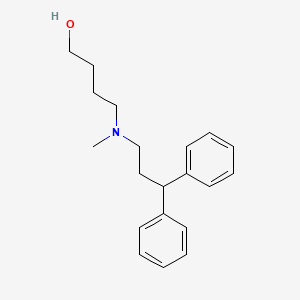
![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13034415.png)
